2,4-Dichloro-5-hydroxyphenylboronic acid

Übersicht

Beschreibung

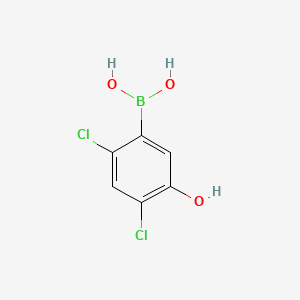

2,4-Dichloro-5-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BCl2O3. This compound is characterized by the presence of boronic acid and phenol functional groups, along with two chlorine atoms attached to the benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-hydroxyphenylboronic acid typically involves the reaction of 2,4-dichlorophenol with a boron-containing reagent. One common method is the hydroboration of 2,4-dichlorophenol using borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of borane derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-hydroxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic partner.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichlorophenylboronic acid

- 5-Hydroxyphenylboronic acid

- 2,4-Dichloro-3-hydroxyphenylboronic acid

Uniqueness

2,4-Dichloro-5-hydroxyphenylboronic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the benzene ring, which enhances its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for selective modifications and applications in different fields .

Biologische Aktivität

2,4-Dichloro-5-hydroxyphenylboronic acid (DCHPBA) is a boronic acid derivative that has garnered attention due to its notable biological activities and potential therapeutic applications. This compound is characterized by its ability to form reversible covalent bonds with diols, which enhances its utility in medicinal chemistry and biological research.

- Molecular Formula : C₆H₄Cl₂B(OH)

- Molecular Weight : Approximately 206.82 g/mol

- Structure : The compound features a phenolic hydroxyl group, two chlorine atoms, and a boronic acid functional group.

DCHPBA primarily functions by forming complexes with biological molecules, particularly those containing diol groups. This interaction can inhibit various enzymes, including proteases and kinases, which are essential in numerous biochemical pathways. The ability of DCHPBA to modulate enzyme activity positions it as a potential candidate for drug development targeting diseases such as cancer and infections.

Anticancer Properties

Research has demonstrated that DCHPBA exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to DCHPBA can induce apoptosis in A549 human lung adenocarcinoma cells. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival.

Table 1: Anticancer Activity of DCHPBA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DCHPBA | A549 | 15 | Induction of apoptosis |

| Related Compound A | MCF-7 | 10 | Inhibition of PI3K/Akt pathway |

| Related Compound B | HeLa | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

DCHPBA has also been evaluated for its antimicrobial properties. It has shown effectiveness against various strains of bacteria, including multidrug-resistant pathogens. The compound's mechanism likely involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

Table 2: Antimicrobial Activity of DCHPBA

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Inhibition of MptpB in Mycobacterium tuberculosis : A study investigated the use of DCHPBA derivatives as inhibitors of MptpB, a virulence factor in Mycobacterium tuberculosis. The results indicated that these compounds could significantly reduce bacterial burden in infected guinea pig models, demonstrating their potential in treating tuberculosis.

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of DCHPBA on human lung cells compared to standard chemotherapeutics like cisplatin. The findings revealed that while DCHPBA exhibits anticancer properties, it maintains lower toxicity levels on non-cancerous cells, suggesting a favorable therapeutic index.

Research Findings

Recent research highlights the versatility of DCHPBA in various applications:

- Drug Development : Its ability to inhibit specific enzymes makes it a valuable scaffold for developing new therapeutic agents targeting cancer and infectious diseases.

- Biochemical Probes : DCHPBA can serve as a probe in biochemical assays due to its selective binding properties with diols and other biomolecules.

- Material Science Applications : Beyond biological applications, DCHPBA is being explored for its role in synthesizing advanced materials due to its unique chemical properties.

Eigenschaften

IUPAC Name |

(2,4-dichloro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYVVHOORCAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681682 | |

| Record name | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-44-7 | |

| Record name | B-(2,4-Dichloro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.